molecular formula C23H23N5O4S B2992665 N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223808-81-8

N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2992665
CAS No.: 1223808-81-8
M. Wt: 465.53
InChI Key: LERUNZMFAXPXIZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a high-purity synthetic compound intended for research and development purposes. This complex molecule features a [1,2,4]triazolo[4,3-a]pyrazine core, a structure of high interest in medicinal chemistry due to its presence in various pharmacologically active molecules. Similar triazolopyrazine derivatives have been investigated as key intermediates in the synthesis of active pharmaceutical ingredients and as core structures in novel bioactive compounds . The specific research applications and mechanism of action for this exact compound are areas for scientific investigation. Researchers can utilize this compound as a building block in heterocyclic chemistry, for the development of new chemical entities, or in screening libraries for drug discovery. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-14-5-6-17(9-15(14)2)27-7-8-28-21(22(27)30)25-26-23(28)33-13-20(29)24-16-10-18(31-3)12-19(11-16)32-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERUNZMFAXPXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.

    Introduction of the Dimethoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the core structure.

    Attachment of the Dimethylphenyl Group: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the dimethylphenyl group to the triazolopyrazine core.

    Formation of the Acetamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes or receptors involved in oxidative stress pathways, such as superoxide dismutase or catalase.

    Pathways Involved: It may modulate signaling pathways related to inflammation, such as the NF-κB or MAPK pathways, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-aminopiperidine-1-sulfonyl fluoride hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hazards Applications
4-Aminopiperidine-1-sulfonyl fluoride hydrochloride C₅H₁₀FN₃O₂S·HCl (inferred) ~243.7 (calculated) Piperidine, sulfonyl fluoride, amine, HCl Likely corrosive; potential HF release upon hydrolysis (analogous to AEBSF) Covalent inhibitor (e.g., enzyme targeting)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Piperidine, carbamate, amine Toxicological data incomplete; requires caution Synthetic intermediate
AEBSF C₈H₁₀FNO₂S·HCl 239.70 Benzene, sulfonyl fluoride, amine, HCl Skin corrosion (Category 1B), HF release, glass-reactive Serine protease inhibitor
3-Anilinopiperidine hydrochloride C₁₁H₁₇ClN₂ 212.72 Piperidine, aniline, HCl Minimal irritation; no special handling required Pharmaceutical research
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Piperidine, pyridinyl ketone, aminomethyl, HCl Unclassified hazards; no GHS labeling Research chemical

Reactivity and Stability

  • Sulfonyl Fluoride vs. Carbamate/Ketone Groups: The sulfonyl fluoride group in the target compound and AEBSF enables covalent bond formation with nucleophilic residues (e.g., serine in enzymes) . In contrast, carbamate (Benzyl 4-aminopiperidine-1-carboxylate) and ketone groups (4-(aminomethyl)piperidin-1-ylmethanone) are less reactive, favoring non-covalent interactions . HF Release: Sulfonyl fluorides hydrolyze to release HF, requiring precautions against glassware corrosion and exposure risks .
  • Hydrochloride Salt :

    • The HCl counterion in all listed compounds improves aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Research Findings and Data Gaps

  • Critical Data Needs : Stability in biological matrices, in vivo toxicity, and metabolic pathways for the target compound remain unstudied.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.

Chemical Structure

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:

  • Dimethoxyphenyl group : Known for enhancing lipophilicity and biological activity.
  • Triazole ring : Associated with various pharmacological effects including antifungal and anticancer properties.
  • Sulfanyl acetamide linkage : Potentially increases the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic route often includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance:

  • In vitro studies have shown that related triazole compounds exhibit significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values often in the micromolar range .
CompoundCell LineIC50 (µM)
N-(3,5-dimethoxyphenyl)-2-{...}MDA-MB-23127.6
Related Triazole DerivativeA54915.0

The mechanism by which N-(3,5-dimethoxyphenyl)-2-{...} exerts its biological effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Triazole derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

  • Study on Anticancer Effects : In a recent case study involving a series of triazole derivatives, it was found that modifications to the phenyl groups significantly altered their cytotoxicity profiles. The presence of electron-withdrawing groups increased potency against breast cancer cells .
  • Comparative Analysis with Other Compounds : When compared with traditional chemotherapeutics like paclitaxel, derivatives of N-(3,5-dimethoxyphenyl)-2-{...} showed comparable or enhanced activity against specific cancer lines .

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